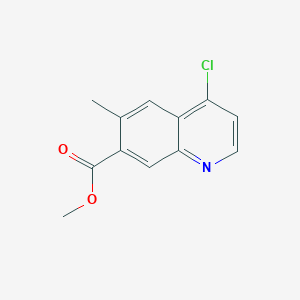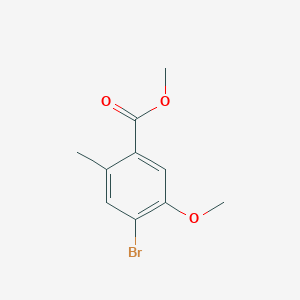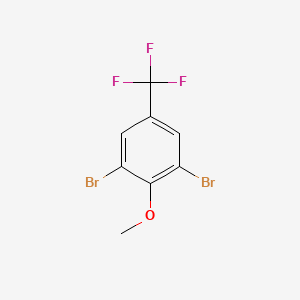
1,3-Dibromo-2-methoxy-5-(trifluoromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dibromo-2-methoxy-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H5Br2F3O. It is a derivative of benzene, where two bromine atoms, one methoxy group, and one trifluoromethyl group are substituted on the benzene ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibromo-2-methoxy-5-(trifluoromethyl)benzene typically involves multiple steps. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of benzene with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Clemmensen Reduction: The acyl group is then reduced to an alkane using zinc amalgam and hydrochloric acid (Zn(Hg)/HCl).
Nitration and Bromination: The benzene ring undergoes nitration followed by bromination to introduce nitro and bromo groups at specific positions.
Methoxylation and Trifluoromethylation: Finally, the nitro group is converted to a methoxy group, and the trifluoromethyl group is introduced using appropriate reagents.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity .
化学反応の分析
Types of Reactions
1,3-Dibromo-2-methoxy-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): Due to the presence of electron-withdrawing groups (bromo and trifluoromethyl), the benzene ring is deactivated towards EAS.
Nucleophilic Aromatic Substitution (NAS): The presence of electron-withdrawing groups makes the compound susceptible to NAS, where nucleophiles can replace the bromo groups.
Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group, and the bromo groups can be reduced to hydrogen atoms under appropriate conditions.
Common Reagents and Conditions
Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) are used for nitration reactions.
Bromination: Bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) is used for bromination.
Methoxylation: Methanol (CH3OH) and a base such as sodium methoxide (NaOCH3) are used for methoxylation.
Major Products Formed
科学的研究の応用
1,3-Dibromo-2-methoxy-5-(trifluoromethyl)benzene has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Materials Science: It is used in the development of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.
Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
作用機序
The mechanism of action of 1,3-Dibromo-2-methoxy-5-(trifluoromethyl)benzene involves its interaction with molecular targets and pathways:
Electrophilic Aromatic Substitution: The compound can act as an electrophile in EAS reactions, where it forms a sigma complex with nucleophiles.
Nucleophilic Aromatic Substitution: In NAS reactions, nucleophiles attack the electron-deficient carbon atoms on the benzene ring, leading to the substitution of bromo groups.
Oxidation and Reduction: The methoxy group can undergo oxidation to form carbonyl compounds, and the bromo groups can be reduced to hydrogen atoms.
類似化合物との比較
Similar Compounds
1,3-Dibromo-5-(trifluoromethoxy)benzene: Similar structure but with a trifluoromethoxy group instead of a methoxy group.
1,3-Dibromo-2-methoxybenzene: Lacks the trifluoromethyl group, making it less electron-withdrawing.
1,3-Dibromo-5-(trifluoromethyl)benzene: Lacks the methoxy group, affecting its reactivity and applications.
Uniqueness
1,3-Dibromo-2-methoxy-5-(trifluoromethyl)benzene is unique due to the presence of both methoxy and trifluoromethyl groups, which impart distinct electronic properties and reactivity. This makes it a valuable compound in various fields, including organic synthesis, pharmaceuticals, and materials science .
特性
分子式 |
C8H5Br2F3O |
|---|---|
分子量 |
333.93 g/mol |
IUPAC名 |
1,3-dibromo-2-methoxy-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H5Br2F3O/c1-14-7-5(9)2-4(3-6(7)10)8(11,12)13/h2-3H,1H3 |
InChIキー |
OJMAUNQLSUUQNM-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1Br)C(F)(F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



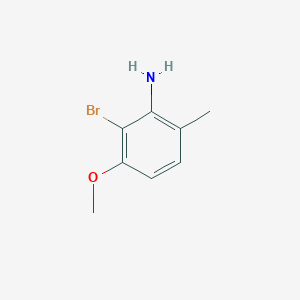

![N-[(4-hydroxyphenyl)methyl]benzamide](/img/structure/B13920344.png)

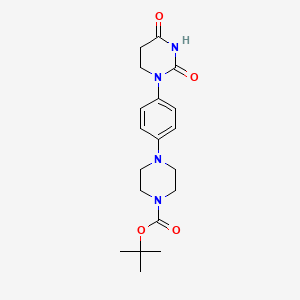


![Benzhydryl 7-amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-3-carboxylate;hydrochloride](/img/structure/B13920371.png)

![{2-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethyl}methylamine hydrochloride](/img/structure/B13920374.png)
